molecular formula C7H7BrINO B12989569 3-Bromo-4-iodo-5-methoxyaniline

3-Bromo-4-iodo-5-methoxyaniline

Cat. No.: B12989569
M. Wt: 327.94 g/mol
InChI Key: RHOFBGCGAAEMKD-UHFFFAOYSA-N
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Description

3-Bromo-4-iodo-5-methoxyaniline: is an organic compound with the molecular formula C7H7BrINO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodo-5-methoxyaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and iodination of 5-methoxyaniline. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific conditions to ensure selective substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodo-5-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 3-Bromo-4-iodo-5-methoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity and can be studied for their therapeutic potential .

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of a wide range of products with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-5-methoxyaniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 3-Bromo-4-methoxyaniline
  • 4-Bromo-2-iodo-5-methoxyaniline
  • 4-Bromo-3-methoxyaniline

Comparison: 3-Bromo-4-iodo-5-methoxyaniline is unique due to the presence of both bromine and iodine substituents on the benzene ring, along with a methoxy group. This combination of substituents provides distinct reactivity and properties compared to similar compounds. For example, the presence of iodine can enhance the compound’s ability to participate in coupling reactions, while the methoxy group can influence its electronic properties .

Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

3-bromo-4-iodo-5-methoxyaniline

InChI

InChI=1S/C7H7BrINO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,10H2,1H3

InChI Key

RHOFBGCGAAEMKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)N)Br)I

Origin of Product

United States

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